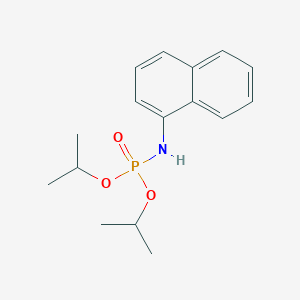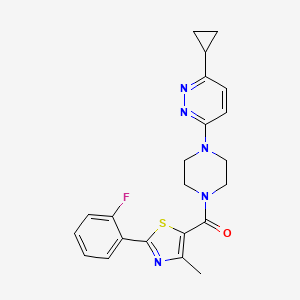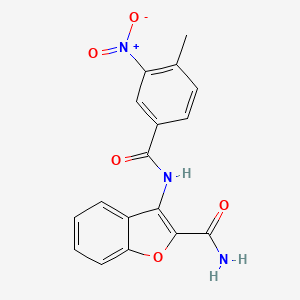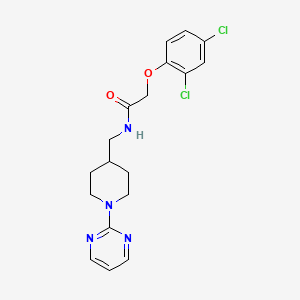
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine, also known as DPA, is a chemical compound that has garnered significant attention in scientific research. DPA is a phosphine oxide-containing compound that has been used in various fields, including organic synthesis, materials science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the activation of caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to induce the upregulation of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine in lab experiments is its versatility. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine can be used in various fields, including organic synthesis, materials science, and medicinal chemistry. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine is its toxicity. N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine. One area of research is the development of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine-based materials, such as polymers and composites, with improved mechanical properties. Additionally, there is potential for N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine to be used in drug delivery systems, as it has been shown to have anticancer properties. Further research is also needed to fully understand the mechanism of action of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine and its potential as an anticancer agent.
Synthesemethoden
The synthesis of N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine involves the reaction between naphthalen-1-amine and di(propan-2-yloxy)phosphine oxide. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been extensively used in scientific research due to its unique properties. It has been used as a ligand in organometallic chemistry, where it can coordinate with various metals to form stable complexes. Additionally, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been used in materials science, where it has been incorporated into polymers to improve their mechanical properties. In medicinal chemistry, N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-di(propan-2-yloxy)phosphorylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NO3P/c1-12(2)19-21(18,20-13(3)4)17-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMYPWRQQPVGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC1=CC=CC2=CC=CC=C21)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-acetamido-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2808812.png)



![2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/no-structure.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2808820.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)

![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)
![6-(4-Fluorophenyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2808831.png)